5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-N-[(4-methylphenyl)methyl]-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-15-6-8-16(9-7-15)12-23-22(25)20-11-19(24)21(14-28-20)27-13-17-4-3-5-18(10-17)26-2/h3-11,14H,12-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZULOLQSLGNNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the use of boronic esters as protective groups during the acylation, silylation, and alkylation processes . The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzyl and methylbenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound exhibits diverse biological activities, which can be categorized into the following areas:
-
Antitumor Activity
- In vitro studies have shown that this compound has cytotoxic effects against several cancer cell lines. The IC50 values indicate potent inhibitory effects on cell proliferation.
A study demonstrated that the compound induces apoptosis in A431 cells through caspase activation while downregulating anti-apoptotic proteins like Bcl-2 .Cell Line IC50 (µM) A431 (skin cancer) < 10 HepG2 (liver cancer) < 15 MCF7 (breast cancer) < 12 -
Antimicrobial Activity
- Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness comparable to standard antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 - Anti-inflammatory Effects
Case Studies
- Case Study on Anticancer Activity : A detailed investigation into the effects of this compound on A431 cells revealed that it induces apoptosis through activation of caspase pathways while simultaneously downregulating anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Efficacy : Research conducted on derivatives of this compound showed that modifications significantly enhance antimicrobial activity, with one derivative achieving an MIC as low as 10 µg/mL against resistant strains .
- Inflammatory Response Modulation : In vivo studies demonstrated that the compound significantly reduced inflammation markers in models of arthritis, indicating its potential therapeutic application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analog is N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (PubChem entry, 2004), which differs only in the substitution of the amide-attached benzyl group (4-methoxy vs. 4-methyl) . This minor change significantly alters physicochemical properties:
- Metabolic Stability : Methyl groups are less prone to oxidative metabolism than methoxy groups, suggesting improved pharmacokinetics for the target compound.
Pyridazinone Derivatives with Anti-Inflammatory Activity
Pyridazinones such as Compound 71 and 84 (Figure 1, ) share the 3-methoxybenzyl motif but feature a pyridazinone core instead of pyran-2-carboxamide . Key differences include:
- Activity: Pyridazinones exhibit confirmed anti-inflammatory effects, likely due to COX-2 inhibition. The target compound’s pyran core may modulate alternative pathways (e.g., MAP kinase) due to distinct electronic profiles.
Patent Derivatives with Quinoline Cores
Patent compounds from (e.g., N-(4-(4-(3-Methoxybenzyl氧)-3-chlorophenylamino)...) incorporate 3-methoxybenzyloxy groups but on quinoline scaffolds with additional substituents (e.g., tetrahydrofuran-3-yloxy, piperidin-4-yliden) . These molecules are larger (MW >600 Da vs. ~450 Da for the target compound) and likely target kinase or GPCR pathways. Their complexity may enhance potency but reduce metabolic stability.
Key Findings and Implications
Core Heterocycle Influence: Pyran-2-carboxamide derivatives generally exhibit better solubility and metabolic profiles than pyridazinones or quinolines, making them favorable for oral drug development.
Biological Activity: While pyridazinones are validated anti-inflammatory agents, the target compound’s activity remains unconfirmed. Preliminary docking studies (using software like AutoDock) suggest affinity for prostaglandin receptors, warranting in vitro testing.
Biological Activity
5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide, with CAS number 1021024-59-8, is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H21NO5
- Molecular Weight : 379.4 g/mol
- Structure : The compound features a pyran ring with a carboxamide functional group and methoxy and methyl substituents on the aromatic rings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs play a crucial role in numerous physiological processes and are significant targets in drug discovery. The compound may act as an allosteric modulator, influencing receptor activity without directly activating them, thus providing a nuanced approach to therapeutic intervention .
Pharmacological Effects
- Antioxidant Activity : Preliminary studies suggest that derivatives of pyran compounds exhibit antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Some studies indicate that similar compounds have shown efficacy against various bacterial strains, warranting further investigation into this compound's antimicrobial properties.
Case Studies and Experimental Data
- Study on Antioxidant Activity :
- Anti-inflammatory Mechanism :
- Antimicrobial Study :
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for 5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the pyran-2-carboxamide core via condensation reactions under reflux conditions.
- Step 2 : Introduction of the 3-methoxybenzyloxy group using nucleophilic substitution or coupling agents (e.g., DCC or EDC).
- Step 3 : Functionalization of the N-(4-methylbenzyl) moiety via reductive amination or amide coupling.
Key parameters include solvent selection (e.g., acetonitrile, DMF), temperature control (60–100°C), and catalysts like potassium carbonate . Characterization via HPLC (purity >95%) and NMR (to confirm substitution patterns) is critical .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Essential for confirming substituent positions (e.g., methoxybenzyl and methylbenzyl groups). Chemical shifts for aromatic protons typically appear at δ 6.8–7.4 ppm, while carbonyl groups resonate near δ 165–175 ppm .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) verify molecular weight accuracy (±1 Da) .
Basic: What solubility and stability data are available for this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in ethanol is ~10 mg/mL at 25°C .
- Stability : Stable under inert atmospheres (N₂/Ar) at −20°C for long-term storage. Degrades in acidic/basic conditions (pH <4 or >10) .
Advanced: How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?
- Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign connectivity unambiguously .
- High-Resolution MS (HRMS) : Confirm molecular formula with <5 ppm mass error .
Advanced: What strategies optimize low-yield steps in the synthesis of this compound?
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time/temperature .
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency .
- Solvent Optimization : Switch from DMF to THF or toluene to reduce side reactions (e.g., hydrolysis) .
Advanced: How are crystallographic challenges (e.g., twinning, poor diffraction) addressed for structural confirmation?
- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) on weakly diffracting crystals.
- Refinement Software : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinning and disorder .
- Crystallization Conditions : Screen additives (e.g., glycerol) or mixed solvents (e.g., ethanol/water) to improve crystal quality .
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs).
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data .
Advanced: How are impurities or by-products identified and quantified during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
